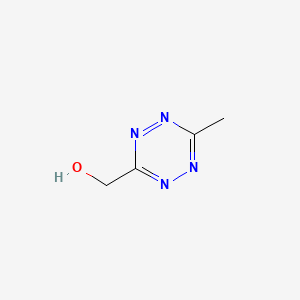
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanol: is a chemical compound with the molecular formula C₁₀H₁₀N₄O It is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4,5-tetrazine with formaldehyde in the presence of a base to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethanal or 6-methyl-1,2,4,5-tetrazin-3-ylmethanoic acid.
Reduction: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethanol or 6-methyl-1,2,4,5-tetrazin-3-ylmethanamine.
Substitution: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethyl halides or amines.
Applications De Recherche Scientifique
Chemistry: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol involves its interaction with specific molecular targets. The tetrazine ring can participate in various chemical reactions, including cycloaddition and coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
- (6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine
Uniqueness: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol is unique due to the presence of a hydroxyl group attached to the tetrazine ring. This functional group allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry. Additionally, its ability to form stable complexes with metal ions distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C4H6N4O |
|---|---|
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
(6-methyl-1,2,4,5-tetrazin-3-yl)methanol |
InChI |
InChI=1S/C4H6N4O/c1-3-5-7-4(2-9)8-6-3/h9H,2H2,1H3 |
Clé InChI |
NQYNUTAOTJEAGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















